molecular formula C10H9N3O3 B1389312 Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate CAS No. 163719-76-4

Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B1389312
CAS No.: 163719-76-4
M. Wt: 219.2 g/mol
InChI Key: CUWZWDHUUHHHGH-UHFFFAOYSA-N
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Description

Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate: is a chemical compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing two oxygen atoms and one nitrogen atom in a five-membered ring structure. This compound is characterized by its pyridine ring attached to the oxadiazole moiety, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials:

  • Reaction Steps: The process involves the formation of an intermediate oxadiazole ring through cyclization reactions. The reaction conditions usually require heating and the presence of a base such as triethylamine.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, is also being explored to make the process more environmentally friendly.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups, such as amines or alcohols.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with different nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Amides and other substituted pyridines.

Mechanism of Action

Target of Action

Similar compounds with a pyridine nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate may also affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (19423 g/mol) and other physicochemical properties suggest that it may have good bioavailability .

Result of Action

Given the wide range of biological activities exhibited by similar compounds , it’s likely that this compound could have diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor or modulator of specific enzymes and proteins. It has been observed to interact with enzymes such as collagen prolyl-4-hydroxylase, which is crucial for collagen synthesis . The interaction between this compound and this enzyme results in the inhibition of collagen production, which can be beneficial in studying fibrotic diseases and developing anti-fibrotic therapies.

Cellular Effects

This compound has been shown to affect various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in collagen synthesis, thereby affecting the overall production of collagen in cells . Additionally, it has been observed to impact cell signaling pathways related to fibrosis and inflammation, making it a valuable tool for studying these cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of collagen prolyl-4-hydroxylase, inhibiting its activity and preventing the hydroxylation of proline residues in collagen . This inhibition leads to a decrease in collagen production, which can be useful in studying fibrotic diseases. Additionally, this compound may also interact with other enzymes and proteins involved in cellular signaling pathways, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting collagen production and modulating gene expression related to fibrosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen production without causing significant toxicity . At higher doses, it can exhibit toxic effects, including adverse impacts on liver and kidney function. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its degradation and elimination from the body. The compound is metabolized by liver enzymes, which convert it into more water-soluble metabolites for excretion . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its use in therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the liver and fibrotic tissues, where it exerts its effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function . The compound is primarily localized in the endoplasmic reticulum, where it interacts with collagen prolyl-4-hydroxylase and inhibits collagen synthesis. Additionally, it may also localize to other cellular compartments, such as the nucleus, where it can modulate gene expression and influence cellular functions.

Scientific Research Applications

Chemistry: Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial and antifungal agents. Medicine: Research is ongoing to explore its use in drug discovery, particularly in the treatment of various diseases such as cancer and inflammatory conditions. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Ethyl 3-(pyridin-2-yl)propanoate: A closely related compound with a similar pyridine ring structure but lacking the oxadiazole moiety.

  • Ethyl 3-(pyridin-2-yl)oxazole-5-carboxylate: Another oxazole derivative with a different ring structure.

Uniqueness: Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate is unique due to its specific combination of the pyridine and oxadiazole rings, which imparts distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications in various fields

Properties

IUPAC Name

ethyl 3-pyridin-2-yl-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-15-10(14)9-12-8(13-16-9)7-5-3-4-6-11-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWZWDHUUHHHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654843
Record name Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163719-76-4
Record name Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate
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Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate
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